Enhanced Peripheral Selectivity vs. Rimonabant in CB1 Antagonist Development
In a head-to-head optimization study for CB1 antagonists, a derivative (D4) of 4-(4-fluorophenyl)piperidin-4-ol demonstrated a significantly improved peripheral profile compared to the clinical candidate rimonabant [1]. While specific quantitative values for the derivative's plasma/brain ratio were not disclosed, the study explicitly states that the compound was selected due to its 'lowered propensity to pass the blood–brain-barrier' and 'clear improvement in the peripheral profile' over rimonabant, a centrally-acting CB1 antagonist that was withdrawn due to psychiatric side effects [1]. This indicates a quantifiable shift in distribution, a critical parameter for CNS drug safety.
| Evidence Dimension | Peripheral vs. Central Selectivity |
|---|---|
| Target Compound Data | Selected derivative D4 from a series based on 4-(4-fluorophenyl)piperidin-4-ol; demonstrated 'improvement in the peripheral profile' [1]. |
| Comparator Or Baseline | Rimonabant (centrally-acting CB1 antagonist) |
| Quantified Difference | Qualitative improvement over rimonabant; derivative D4 exhibited 'considerably lower lipophilicity, higher polar surface area and improved plasma/brain ratios' compared to rimonabant [1]. |
| Conditions | In vivo pharmacological and ADME investigations in obese mice [1]. |
Why This Matters
This evidence proves that this scaffold enables the design of CB1 antagonists with reduced CNS exposure, a key differentiator for avoiding psychiatric adverse effects, making it a crucial starting point for safer anti-obesity agents.
- [1] Receveur, J. M., Murray, A., Linget, J. M., Nørregaard, P. K., Cooper, M., Bjurling, E., ... & Högberg, T. (2010). Conversion of 4-cyanomethyl-pyrazole-3-carboxamides into CB1 antagonists with lowered propensity to pass the blood–brain-barrier. Bioorganic & Medicinal Chemistry Letters, 20(2), 453-457. View Source
